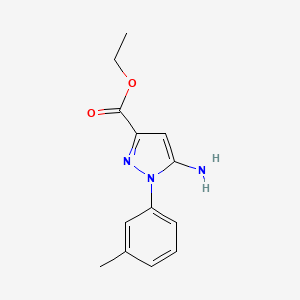

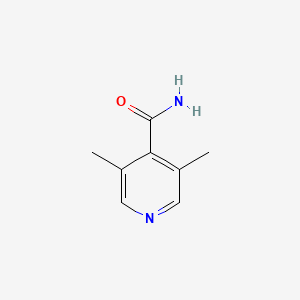

Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate” is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are a class of organic compounds that have been used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in the construction of various organic molecules with versatile functionalities .

Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives were obtained from the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Chemical Reactions Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . The study was conducted on Lm-PTR1, complexed with Trimethoprim . The results justified the better antileishmanial activity of these compounds .

CDK2 Inhibition for Cancer Treatment

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are related to the compound , have been synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Anti-inflammatory Activities

Literature studies reveal that a large number of pyrimidines, which are structurally related to pyrazoles, exhibit potent anti-inflammatory effects . This suggests that Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate could potentially have similar effects, although further research would be needed to confirm this.

Zukünftige Richtungen

5-Amino-pyrazoles, including “Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate”, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They have been used in the field of pharmaceutics and medicinal chemistry, highlighting their diverse applications .

Wirkmechanismus

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to exhibit a variety of biological activities in many fields such as pharmacy . They have been associated with a wide range of pharmacological properties , suggesting that they may interact with multiple targets.

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit a variety of biological activities . The interaction of this compound with its targets could lead to changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

Given the broad biological activity of pyrazole derivatives , it is plausible that this compound could influence multiple pathways, leading to downstream effects on cellular functions.

Result of Action

Given the broad biological activity of pyrazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(3-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-5-9(2)7-10/h4-8H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJOISICWQOOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)